Boc-Pro-OSu

Peptide Synthesis Solid-Phase Peptide Synthesis Coupling Reagents

Boc-Pro-OSu (CAS 3392-10-7) is the pre-activated L-proline building block engineered for Boc-strategy solid-phase peptide synthesis (SPPS). Unlike the unactivated Boc-Pro-OH free acid—which demands external coupling reagents and risks low yields—the N-hydroxysuccinimide (OSu) ester serves as an efficient leaving group, enabling direct aminolysis by the deprotected N-terminal amine. This pre-activation eliminates extraneous coupling additives, reduces racemization, and simplifies post-reaction purification. Procure the L-enantiomer (confirmed by [α]20/D −56.0°) for stereochemically critical sequences. Ideal for both solution-phase fragment condensation and mechanochemical ball-milling synthesis (yields up to 95%).

Molecular Formula C14H20N2O6
Molecular Weight 312.32 g/mol
CAS No. 3392-10-7
Cat. No. B558220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Pro-OSu
CAS3392-10-7
SynonymsBoc-Pro-OSu; 3392-10-7; Boc-L-prolineN-hydroxysuccinimideester; C14H20N2O6; AmbotzBAA5910; AC1LGYGC; 15491_ALDRICH; SCHEMBL4959104; 15491_FLUKA; CTK8D6348; MolPort-003-845-279; ZINC399463; N-Boc-L-Prolinesuccinimidylester; 4018AB; AK-81148; HE060890; KB-281507; ST2412710; N-t-Boc-L-proline-N-hydroxysuccinimideEster; 2,5-Dioxopyrrolidin-1-yl1-(tert-butoxycarbonyl)-L-prolinate; 1-O-tert-butyl2-O-(2,5-dioxopyrrolidin-1-yl)(2S)-pyrrolidine-1,2-dicarboxylate; TERT-BUTYL(S)-2-[[(25-DIOXO-1-PYRROLIDINYL)OXY]CARBONYL]PYRROLIDINE-1-CARBOXYLATE; (2S)-1,2-PyrrolidinedicarboxylicAcid1-(1,1-Dimethylethyl)2-(2,5-Dioxo-1-pyrrolidinyl)Ester; (2S)-2-[[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylicAcid1,1-DimethylethylEster
Molecular FormulaC14H20N2O6
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C14H20N2O6/c1-14(2,3)21-13(20)15-8-4-5-9(15)12(19)22-16-10(17)6-7-11(16)18/h9H,4-8H2,1-3H3
InChIKeyDICWIJISMKZDDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Pro-OSu (CAS 3392-10-7) for Peptide Synthesis: Technical Specifications and Procurement Overview


Boc-Pro-OSu, chemically defined as N-tert-butoxycarbonyl-L-proline N-hydroxysuccinimide ester, is a protected amino acid derivative with the molecular formula C14H20N2O6 and a molecular weight of 312.32 g/mol [1]. It exists as a white to off-white crystalline solid with a melting point range of 133–135 °C and a specific optical rotation of [α]20/D −56.0±1.0° (c = 2% in dioxane) . The compound is specifically designed for Boc-strategy solid-phase peptide synthesis (SPPS) and serves as a pre-activated building block for the incorporation of L-proline residues under mild coupling conditions . Commercially available purities are typically ≥98% as verified by HPLC or nitrogen analysis .

Why Boc-Pro-OSu Cannot Be Directly Substituted with Unactivated Boc-Pro-OH or Alternative Protecting Group Strategies in SPPS


Substituting Boc-Pro-OSu with the non-activated free acid Boc-Pro-OH in peptide synthesis is not functionally equivalent and will result in failed or low-yielding couplings without the addition of external coupling reagents [1]. The OSu ester serves as a pre-activated leaving group that enables direct aminolysis by the deprotected N-terminal amine of the growing peptide chain, a process that is kinetically disfavored for the unactivated carboxylic acid [2]. Furthermore, substitution with Fmoc-protected proline derivatives introduces an orthogonal protecting group strategy (base-labile vs. acid-labile) that is incompatible with Boc-SPPS workflows and requires distinct resin cleavage conditions, fundamentally altering the synthetic route and downstream purification requirements [3]. These differences in activation state and protecting group orthogonality necessitate a controlled selection process based on the specific synthetic protocol, precluding casual interchange of Boc-Pro-OSu with its closest structural analogs.

Quantitative Differentiation of Boc-Pro-OSu Against Closest Analogs: A Comparative Evidence Guide for Scientific Procurement


Pre-Activation Eliminates Carbodiimide Requirements: Boc-Pro-OSu vs. Boc-Pro-OH + DCC Mediated Coupling

Boc-Pro-OSu incorporates the proline residue without requiring an external coupling reagent such as dicyclohexylcarbodiimide (DCC), which is mandatory when using Boc-Pro-OH [1]. DCC-mediated activation generates a stoichiometric byproduct (dicyclohexylurea, DCU) that precipitates and complicates purification workflows, whereas the OSu ester yields only soluble N-hydroxysuccinimide as a byproduct [2]. Mechanochemical studies have demonstrated that Boc-Pro-OSu achieves a coupling yield of 95% in the synthesis of Boc-Pro-Phe-OMe under solvent-free ball-milling conditions, compared to 82% for the reverse sequence Boc-Phe-Pro-OMe, highlighting the efficiency of the pre-activated proline derivative [3].

Peptide Synthesis Solid-Phase Peptide Synthesis Coupling Reagents

Boc-SPPS Orthogonality vs. Fmoc Strategy: Acid-Labile Protection Defines Workflow Compatibility

Boc-Pro-OSu is strictly intended for Boc-strategy solid-phase peptide synthesis, which employs acid-labile protection for the Nα-amino group and requires final cleavage with strong acids such as HF or TFMSA [1]. In contrast, Fmoc-Pro-OSu (or Fmoc-Pro-OH) employs base-labile Fmoc protection and is cleaved under mild basic conditions (e.g., 20% piperidine in DMF), which is the standard for automated Fmoc-SPPS [2]. The selection of Boc-Pro-OSu therefore commits the user to a Boc-SPPS infrastructure, which is characterized by higher resin substitution values for proline (up to 0.66 meq/g for Boc-Pro vs. lower substitution for Fmoc analogs) and compatibility with in situ neutralization protocols that accelerate chain assembly for difficult sequences [3][4].

SPPS Protecting Groups Boc vs. Fmoc

Enantiomeric Purity and Chiral Integrity: Boc-L-Pro-OSu vs. Boc-D-Pro-OSu

Boc-L-Pro-OSu (CAS 3392-10-7) is the L-enantiomer with a specific optical rotation of [α]20/D −56.0±1.0° (c = 2% in dioxane) . Its enantiomeric counterpart, Boc-D-Pro-OSu (CAS 102185-34-2), exhibits an optical rotation of [α]20/D +56 ± 2° (c = 1 in dioxane) . This difference in optical rotation serves as a critical quality control parameter for verifying enantiomeric purity and ensuring the correct stereoisomer is procured for chirality-sensitive applications. Substitution of the L-enantiomer with the D-enantiomer will invert the stereochemistry of the incorporated proline residue, fundamentally altering the three-dimensional conformation and biological activity of the resulting peptide [1].

Chiral Purity Enantiomeric Excess Optical Rotation

Thermal and Physical State: Melting Point as a Purity and Handling Indicator

Boc-Pro-OSu exhibits a sharp melting point range of 133–135 °C [1], which is consistent across multiple commercial suppliers (AKSci reports 133–135 °C, Chem-Impex reports 132–137 °C) . A deviation from this melting point range upon receipt can serve as a rapid, qualitative indicator of degradation, contamination, or incorrect compound identity before committing the material to a synthetic sequence. In contrast, Boc-Pro-OH, the non-activated free acid, melts at 135–138 °C, providing a narrow but distinct differentiation that can be used to confirm the correct compound has been supplied [2]. The solid physical state at ambient temperature also facilitates accurate weighing and handling for small-scale laboratory syntheses.

Melting Point Purity Assessment Physical Characterization

Solubility Profile in Standard Peptide Synthesis Solvents

Boc-Pro-OSu is freely soluble in polar aprotic solvents commonly employed in peptide synthesis, including N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in ethanol and methanol [1][2]. This solubility profile ensures compatibility with both solution-phase and solid-phase peptide synthesis protocols, where DMF and DMSO are the predominant solvents for coupling reactions. The compound's solubility in DMF, a solvent with a high dielectric constant that stabilizes the polar transition state during aminolysis, contributes to efficient coupling kinetics [3]. While direct comparative solubility data against Boc-Pro-OH are not available from a single study, the OSu ester functionality is expected to confer marginally lower polarity and thus enhanced solubility in aprotic media compared to the free carboxylic acid form.

Solubility DMF DMSO Peptide Synthesis

Storage Stability and Recommended Handling Conditions

Boc-Pro-OSu should be stored at −20 °C to maintain long-term stability [1]. Suppliers indicate that when stored as a powder at −20 °C, the compound remains stable for up to 3 years . For solution-phase storage, stock solutions in DMSO should be kept at −80 °C and used within 6 months, or at −20 °C and used within 1 month [2]. This storage guidance is comparable to that for other Boc-protected amino acid OSu esters, which are generally moisture-sensitive and prone to hydrolysis upon exposure to atmospheric humidity. Boc-Pro-OH, by contrast, is a free acid and exhibits greater stability toward hydrolysis but may undergo decarboxylation under prolonged storage at elevated temperatures .

Storage Stability Reagent Handling Shelf Life

Validated Application Scenarios for Boc-Pro-OSu Based on Quantitative Differentiation Evidence


Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) of Proline-Containing Sequences

Boc-Pro-OSu is the optimal building block for Boc-SPPS of peptides containing L-proline residues. Its pre-activated OSu ester enables direct coupling to the deprotected N-terminus of the resin-bound peptide without requiring additional coupling reagents, reducing byproduct formation and simplifying purification [1]. This scenario is supported by the compound's explicit designation for Boc-SPPS in vendor specifications and by demonstrated coupling yields of up to 95% under mechanochemical conditions [2]. The acid-labile Boc group is orthogonal to the side-chain protecting groups commonly used in Boc-SPPS, allowing for selective deprotection with TFA and final cleavage with strong acid.

Solution-Phase Peptide Fragment Condensation and Segment Coupling

In solution-phase peptide synthesis, Boc-Pro-OSu serves as a pre-activated electrophile for fragment condensation reactions where the use of coupling reagents may be undesirable due to racemization concerns or purification challenges. The OSu ester reacts cleanly with primary and secondary amines to form amide bonds, releasing N-hydroxysuccinimide as a water-soluble byproduct that is easily removed by aqueous workup [3]. This application is particularly valuable in the synthesis of proline-containing peptide fragments where the cyclic secondary amine of proline necessitates a reactive acylating agent to achieve acceptable coupling rates.

Synthesis of Chiral Peptides and Peptidomimetics Requiring Enantiopure L-Proline

Boc-Pro-OSu (CAS 3392-10-7) is specifically the L-enantiomer, as confirmed by its negative optical rotation of [α]20/D −56.0±1.0° . This compound is therefore essential for the synthesis of peptides and peptidomimetics where the natural L-proline stereochemistry is required for biological activity or conformational integrity. Procurement of the L-enantiomer, rather than the D-enantiomer (Boc-D-Pro-OSu, CAS 102185-34-2), is critical for applications where chirality dictates receptor binding, enzymatic recognition, or self-assembly properties [4].

Mechanochemical and Solvent-Free Peptide Synthesis Protocols

The solid physical state and high reactivity of Boc-Pro-OSu make it suitable for mechanochemical peptide synthesis using ball-milling techniques, which are gaining traction as environmentally benign alternatives to traditional solvent-based methods. Studies have reported yields of 95% for Boc-Pro-Phe-OMe and 82% for Boc-Phe-Pro-OMe under solvent-free ball-milling conditions . This application scenario is particularly relevant for researchers aiming to reduce solvent consumption and hazardous waste generation in peptide synthesis workflows.

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